molecular formula C18H16Cl2N4O3S B2865721 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034341-47-2

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No. B2865721
CAS RN: 2034341-47-2
M. Wt: 439.31
InChI Key: WDGDQCZCISSLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H16Cl2N4O3S and its molecular weight is 439.31. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study conducted by Mistry and Desai (2006) reported the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Mistry & Desai, 2006).

Antimicrobial Activity of Sulphur Containing 1,2,4-Triazole Derivatives

Rao et al. (2014) designed and synthesized sulphur containing 1,2,4-triazole derivatives, showing that these compounds have significant antimicrobial activity. This work provides insight into the potential use of these compounds in treating microbial infections (Rao et al., 2014).

Antibacterial and Antiinflammatory Activities

Kohli, Srivastava, and Srivastava (2008) synthesized (N-phenothiazinomethyl)-4-[N-(3-chloro-2-oxo-4-substituted-azetidin)]-5-mercapto-1,2,4-triazoles and evaluated their antibacterial and antifungal activities, as well as their antiinflammatory properties. This study further supports the potential pharmaceutical applications of such compounds (Kohli, Srivastava, & Srivastava, 2008).

Antiproliferative Activity Against Cancer Cell Lines

Ma et al. (2017) investigated the antiproliferative activity of novel 1-aryl-1,2,3-triazole derivatives against various cancer cell lines, finding that compounds with a 4-chlorophenyl moiety exhibited superior activity. This underscores the compound's potential in cancer therapy (Ma et al., 2017).

Synthesis and Evaluation of Antibacterial Activity

Thirukovela et al. (2017) conducted a study on the regioselective synthesis and evaluation of antibacterial activity of new 1,4-disubstituted sulfonyl-1,2,3-triazoles. The results showed that several compounds exhibited growth inhibition activity comparable to commercial antibiotics, highlighting their potential in antibacterial therapy (Thirukovela et al., 2017).

properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-13-6-7-17(20)18(8-13)28(25,26)23-10-15(11-23)24-9-14(21-22-24)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGDQCZCISSLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

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